

Benfuracarb and Its Metabolites: A Comprehensive Toxicological Profile and Risk Assessment

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Compound of Interest

Compound Name: Benfuracarb

Cat. No.: B1667993

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and risk assessment of the carbamate insecticide **benfuracarb** and its principal metabolites. The information is compiled from various scientific studies and regulatory assessments to offer a comprehensive resource for professionals in research and development.

Executive Summary

Benfuracarb is a broad-spectrum insecticide that undergoes rapid metabolism in mammals to the more toxic metabolite, carbofuran. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. This guide summarizes the key toxicological endpoints for **benfuracarb** and carbofuran, including acute, subchronic, and chronic toxicity, as well as their genotoxic, carcinogenic, and reproductive effects. Furthermore, it outlines the risk assessment framework, including the established Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) values.

Toxicological Profile of Benfuracarb

Benfuracarb exhibits moderate acute toxicity. Its toxicological effects are largely attributed to its in vivo conversion to carbofuran.

Data Presentation: Quantitative Toxicology of Benfuracarb

Toxicity Endpoint	Species	Route	Value	Units	Reference
Acute Toxicity					
LD50	Rat	Oral	138	mg/kg bw	[1]
LD50	Hen	Oral	92	mg/kg bw	[1]
LD50	Mallard Duck	Oral	>3,950	mg/kg bw	[1]
Subchronic Toxicity					
NOAEL (90-day)	Dog	Oral	0.89	mg/kg bw/day	[2]
Developmental Toxicity					
Maternal NOAEL	Rat	Oral	4.7	mg/kg/day	[3]
Developmental NOAEL	Rat	Oral	13.0	mg/kg/day	
Maternal LOAEL	Rabbit	Oral	1.5	mg/kg/day	
Developmental NOAEL	Rabbit	Oral	15	mg/kg/day	
Reproductive Toxicity					
Parental Systemic NOAEL (2-generation)	Rat	Oral	2.3	mg/kg/day	

Genotoxicity and Carcinogenicity:

Studies have shown that **benfuracarb** is not mutagenic in the Ames test. It is also not considered to be carcinogenic.

Toxicological Profile of Carbofuran

Carbofuran, the primary metabolite of benfuracarb, is significantly more toxic than the parent compound. Its toxicological profile has been extensively studied.

Data Presentation: Quantitative Toxicology of Carbofuran

Toxicity Endpoint	Species	Route	Value	Units	Reference
Acute Toxicity					
LD50	Rat	Oral	8	mg/kg bw	
Subchronic Toxicity					
NOAEL (90-day)	Rat	Oral	1	mg/kg/day	
LOAEL (90-day)	Rat	Oral	5	mg/kg/day	
Chronic Toxicity					
NOAEL (1-year)	Dog	Oral	0.5	mg/kg/day	
LOAEL (1-year)	Dog	Oral	12.5	mg/kg/day	
Developmental Toxicity					
Maternal NOAEL	Rat	Oral	>1.2	mg/kg/day	
Developmental NOAEL	Rat	Oral	>1.2	mg/kg/day	
Maternal NOAEL	Rabbit	Oral	0.5	mg/kg/day	
Developmental NOAEL	Rabbit	Oral	2	mg/kg/day	
Reproductive Toxicity					

Parental/Systemic NOAEL (2-generation)	Rat	Oral	1	mg/kg/day
Reproductive NOAEL (2-generation)	Rat	Oral	1	mg/kg/day

Genotoxicity and Carcinogenicity:

While some studies have suggested weak mutagenic activity, carbofuran is generally not considered genotoxic in vivo and is classified as "Not Likely" to be a human carcinogen.

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

- **Subchronic Oral Toxicity Study (OECD 408):** This study typically involves the daily administration of the test substance to rodents (usually rats) for 90 days. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.
- **Chronic Toxicity/Carcinogenicity Studies (OECD 452 & 453):** These long-term studies (typically 12-24 months in rodents) are designed to assess the cumulative toxic effects and carcinogenic potential of a substance. The protocol is similar to the subchronic study but extends over a larger portion of the animal's lifespan.
- **Prenatal Developmental Toxicity Study (OECD 414):** This guideline outlines the protocol for assessing the potential of a substance to cause adverse effects on the developing fetus. Pregnant animals (usually rats and rabbits) are dosed during the period of organogenesis, and fetuses are examined for any structural abnormalities.

- Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the potential effects of a substance on reproductive performance and the development of offspring over two generations. Key endpoints include fertility, gestation, lactation, and offspring viability and growth.

Risk Assessment

The risk assessment for **benfuracarb** and its metabolites involves establishing health-based guidance values and comparing them to estimated human exposure levels.

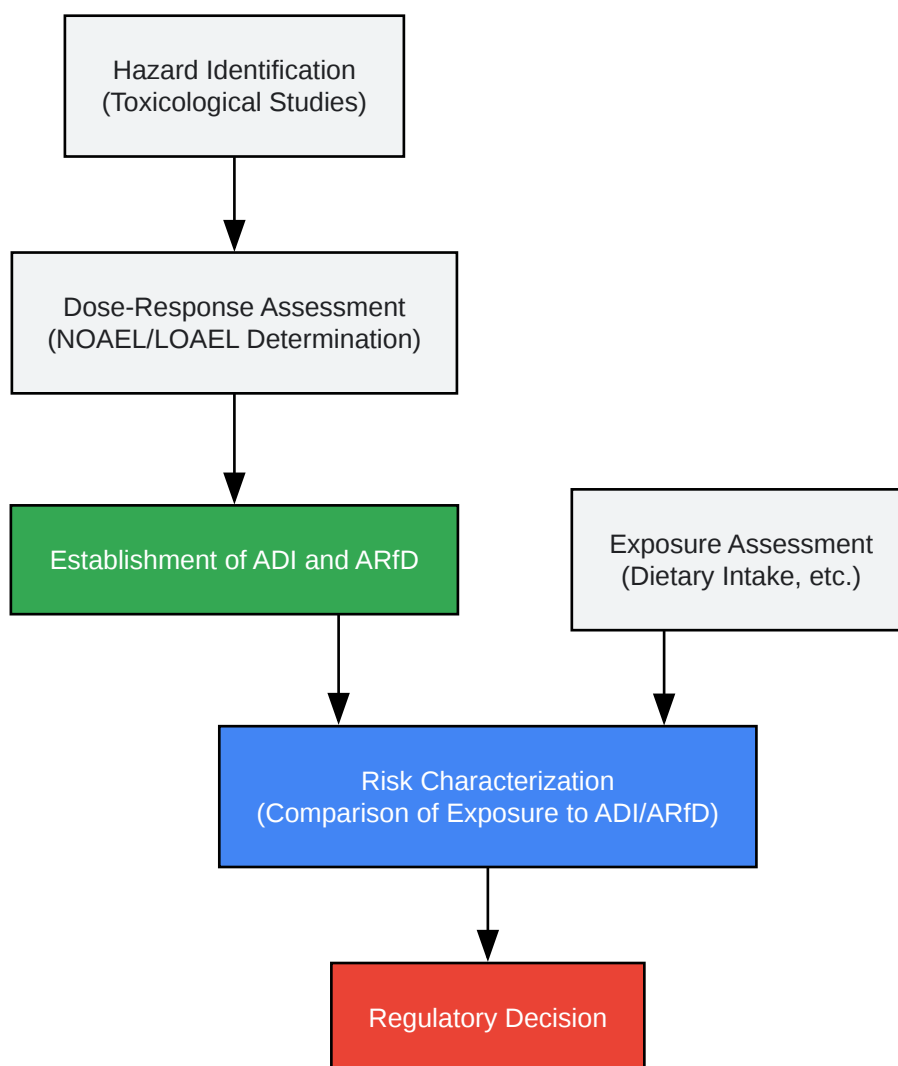
Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ARfD is an estimate of the amount of a substance in food or drinking water that can be ingested over a short period of time (e.g., one meal or one day) without an appreciable health risk.

Substance	ADI (mg/kg bw/day)	ARfD (mg/kg bw)	Reference
Benfuracarb	0.01	0.02	
Carbofuran	0.00015	0.00015	

The significantly lower ADI and ARfD for carbofuran reflect its higher toxicity compared to **benfuracarb**.

Risk Assessment Workflow



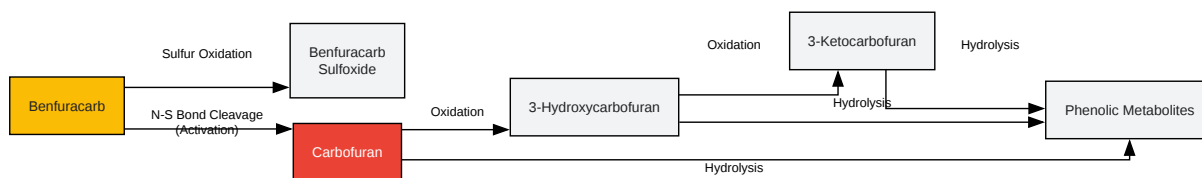
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Caption: A simplified workflow for the risk assessment of pesticides like **benfuracarb**.

Signaling Pathways and Metabolism

Metabolic Pathway of Benfuracarb

Benfuracarb is metabolized in the liver primarily through two pathways: sulfur oxidation and nitrogen-sulfur bond cleavage, the latter yielding the more toxic metabolite, carbofuran. Carbofuran itself is further metabolized.

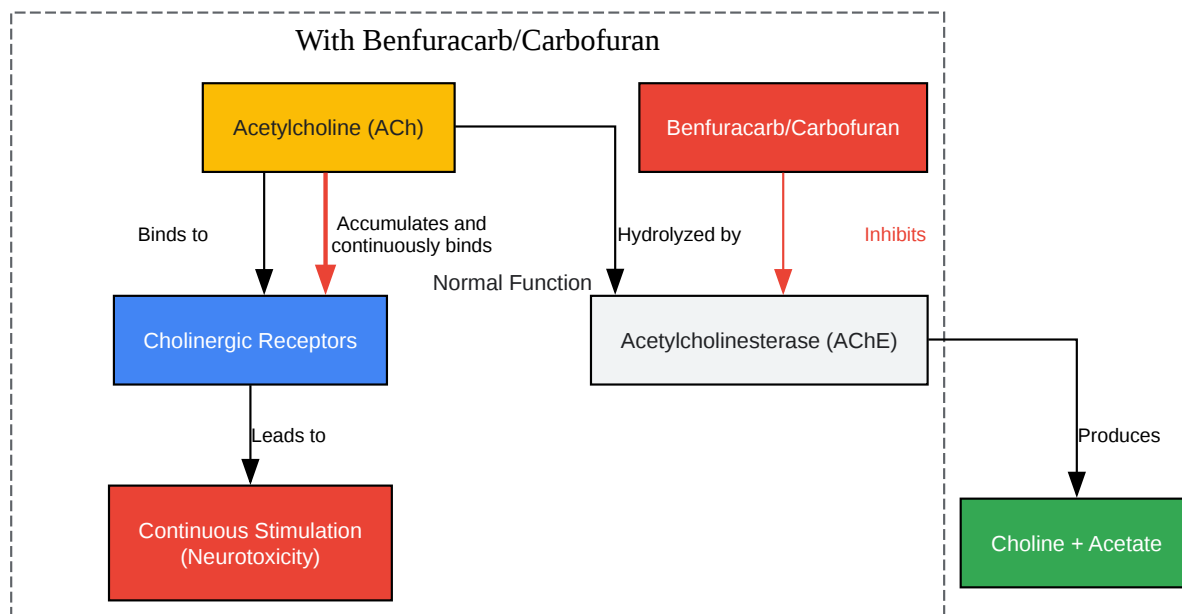


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Caption: Metabolic pathway of **benfuracarb** leading to the formation of carbofuran and other metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **benfuracarb** and its active metabolite carbofuran is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.



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Caption: Signaling pathway illustrating the inhibition of acetylcholinesterase by **benfuracarb**/carbofuran.

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